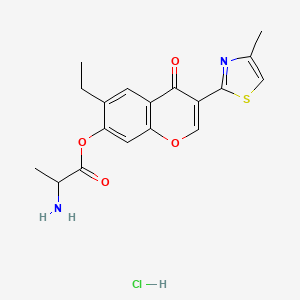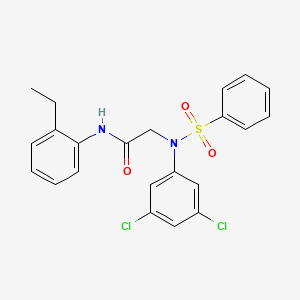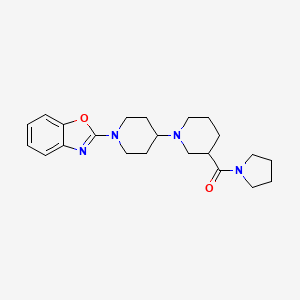![molecular formula C18H17N3O5S B6039441 dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate](/img/structure/B6039441.png)
dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate, also known as D-AP5, is a competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It has been widely used in scientific research to study the physiological and biochemical effects of NMDA receptor activity.
作用机制
Dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate acts as a competitive antagonist of the NMDA receptor by binding to the glycine site on the receptor. This prevents the binding of glycine, an essential co-agonist of the NMDA receptor, and thus inhibits the activity of the receptor. The NMDA receptor is involved in various physiological processes, including synaptic plasticity, learning and memory, and pain perception.
Biochemical and Physiological Effects:
dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit NMDA receptor-mediated synaptic plasticity, which is thought to be important for learning and memory. dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has also been shown to reduce pain perception in animal models. In addition, dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate in lab experiments is its specificity for the NMDA receptor. This allows researchers to study the effects of NMDA receptor activity in isolation. However, one limitation of using dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate is that it is a competitive antagonist, which means that it may not completely block NMDA receptor activity. In addition, dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has a relatively short half-life, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research involving dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate. One area of interest is the role of NMDA receptors in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has been shown to have neuroprotective effects in models of these diseases, and further research may help to elucidate the molecular mechanisms underlying these effects. Another area of interest is the development of more specific NMDA receptor antagonists that may have fewer side effects than dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate. Finally, dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate may be useful in the development of new drugs for the treatment of pain and other conditions that involve NMDA receptor activity.
合成方法
Dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate is synthesized through a multi-step process beginning with the reaction of 6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N,N-dimethyl-L-aspartic acid in the presence of a base to form dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate. The final product is purified through recrystallization and characterized through spectroscopic methods.
科学研究应用
Dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has been widely used in scientific research to study the role of NMDA receptors in various physiological and pathological conditions. It has been used to investigate the molecular mechanisms underlying synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate has also been used to study the effects of drugs and other compounds on NMDA receptor activity.
属性
IUPAC Name |
dimethyl 2-[(6-phenylimidazo[2,1-b][1,3]thiazole-3-carbonyl)amino]butanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S/c1-25-15(22)8-12(17(24)26-2)19-16(23)14-10-27-18-20-13(9-21(14)18)11-6-4-3-5-7-11/h3-7,9-10,12H,8H2,1-2H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQYAJLOWZRGARL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)NC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-bromophenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone](/img/structure/B6039365.png)
![1-[4-(benzyloxy)phenyl]-4-(4-methoxybenzoyl)piperazine](/img/structure/B6039371.png)
![ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B6039373.png)

![5-fluoro-2-{1-[(5-methyl-3-isoxazolyl)carbonyl]-2-piperidinyl}-1H-benzimidazole trifluoroacetate](/img/structure/B6039384.png)
![N-methyl-N-(3-methylbutyl)-2-[(6-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B6039386.png)
![5-[(benzylthio)methyl]-4-(4-sec-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6039392.png)

![ethyl 3-(3-chlorobenzyl)-1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-3-piperidinecarboxylate](/img/structure/B6039424.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-bromophenyl)acetamide](/img/structure/B6039427.png)
![N-(1,1-dimethyl-2-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-2-oxoethyl)-2-thiophenecarboxamide trifluoroacetate](/img/structure/B6039443.png)
![N-(3'-fluoro-4-biphenylyl)-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6039453.png)

![6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6039457.png)